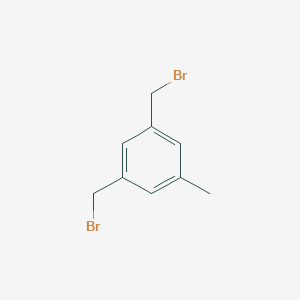
La(fod)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
La(fod)3 is a useful research compound. Its molecular formula is C30H33F21LaO6 and its molecular weight is 1027.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Probing π-Electron Delocalization
La(fod)3, where fod stands for 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato, has been utilized as a sensitive probe for the extent and pattern of π-electron delocalization in aromatic and olefinic aldehydes and ketones. This application facilitates the assignment of 13C-NMR signals in complex, unsaturated molecules (Abraham, Bergen, Chadwick, & Sancassan, 1982).
2. Study of Vapor Pressure in Lanthanide Chelates
Research on this compound has included measuring vapor pressures via a modified Knudsen effusion method. This study provided insights into the vapor pressures of various Ln(fod)3 chelates (Ln = La, Nd, Sm, Gd, Dy, Er, Yb) and their relationship with the atomic number of the lanthanide ion (Swain & Karraker, 1971).
3. Chemical Exchange Effects in NMR Spectroscopy
This compound has been used to study chemical exchange effects in the proton NMR spectra of solutions containing lanthanide shift reagents. This research helps in understanding the mechanisms of chemical exchange processes in these systems (Boer, Sakkers, Hilbers, & Boer, 1977).
4. Analysis of Adducts with Aromatic Compounds
The proton magnetic resonance spectra of Ln(fod)3 adducts with aromatic compounds like 2,2′-bipyridyl and 1,10-phenanthroline have been studied. This research contributes to understanding the chemical shifts and interactions in these complexes (Iftikhar, 1996).
5. Investigation of Lanthanide-Induced Shifts
This compound has been instrumental in probing diamagnetic complexation contributions to shifts induced in NMR signals of aromatic ketones. This kind of research aids in the detailed understanding of molecular structures and electron distributions (Sancassan, Petrillo, & Abraham, 1995).
6. Separation of Shift Contributions in NMR
Studies involving this compound have helped in separating diamagnetic, contact, and pseudocontact shifts in multinuclear lanthanide-induced NMR studies. This provides more accurate values for shift contributions, crucial for understanding molecular interactions (Peters, Nieuwenhuizen, & Raber, 1985).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of La(fod)3 can be achieved through a simple precipitation method using La(NO3)3 and fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) as starting materials.", "Starting Materials": [ "Lanthanum nitrate (La(NO3)3)", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod)" ], "Reaction": [ "1. Dissolve La(NO3)3 in deionized water.", "2. Add fod to the solution and stir for 30 minutes.", "3. Adjust the pH of the solution to 7-8 using ammonium hydroxide.", "4. Heat the solution to 80°C and stir for 4 hours.", "5. Allow the solution to cool to room temperature and collect the precipitate by filtration.", "6. Wash the precipitate with deionized water and dry it under vacuum." ] } | |
CAS-Nummer |
19106-89-9 |
Molekularformel |
C30H33F21LaO6 |
Molekulargewicht |
1027.4 g/mol |
IUPAC-Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |
InChI-Schlüssel |
ZBOYYNSAYKHYKM-KYQUTVEVSA-N |
Isomerische SMILES |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[La] |
SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[La+3] |
Kanonische SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[La] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


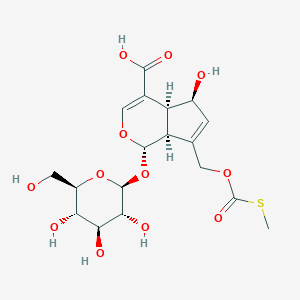
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
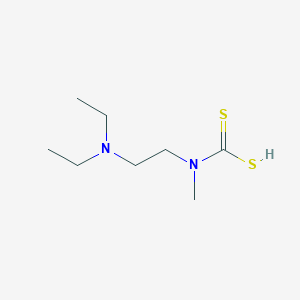
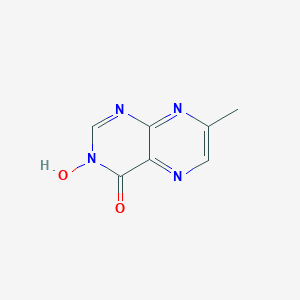

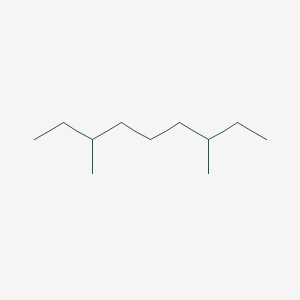
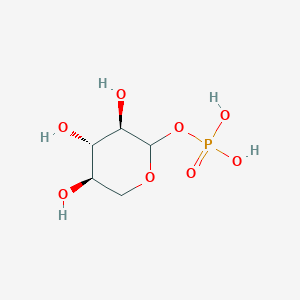
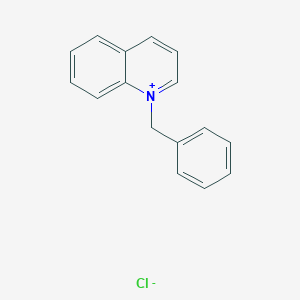
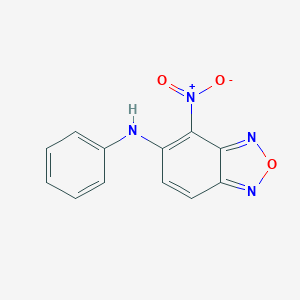
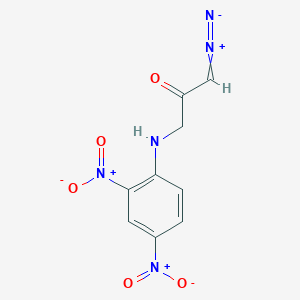
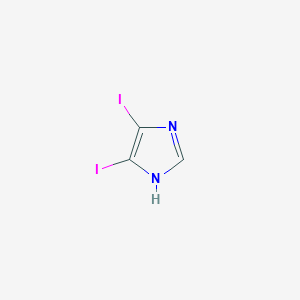
acetate](/img/structure/B103585.png)

